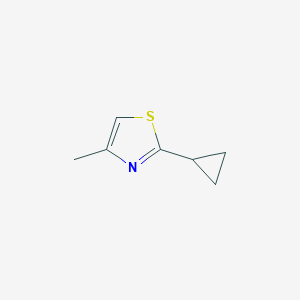
2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid hydrochloride is a compound with the CAS Number: 2361635-30-3 . It has a molecular weight of 209.66 and is typically in powder form .
Synthesis Analysis
The compound can be synthesized efficiently in three steps from amines, 2-chloroacetyl chloride, hydrazinecarbothioamide, and carbon disulfide . The yield of the synthesis process is reported to be around 71% .Molecular Structure Analysis
The InChI code for the compound is 1S/C5H7N3O2S.ClH/c6-3(5(9)10)1-4-7-2-8-11-4;/h2-3H,1,6H2,(H,9,10);1H . This code provides a unique representation of the compound’s molecular structure.Chemical Reactions Analysis
The compound has been evaluated for its urease inhibitor activities . The molecular docking simulation was performed using AutoDock4 by docking all synthesized compound and standard inhibitors into the crystal structure of Jack bean urease .Physical and Chemical Properties Analysis
The compound is a powder at room temperature . Its IR spectrum, 1H NMR spectrum, and 13C NMR spectrum have been reported .Aplicaciones Científicas De Investigación
Synthetic Chemistry Applications
Material Science and Polymer Modification
The modification of polyvinyl alcohol/acrylic acid (PVA/AAc) hydrogels through condensation reactions with various amine compounds, including thiadiazole derivatives, showcases the application of these compounds in material science. This modification process enhances the thermal stability and swelling properties of the hydrogels, making them suitable for medical applications due to their enhanced antibacterial and antifungal activities (H. M. Aly & H. L. A. El-Mohdy, 2015).
Bioactivity Studies
Thiadiazole derivatives have been synthesized and evaluated for their anticancer and antimicrobial activities, underscoring their potential in medicinal chemistry. For instance, novel S-glycosyl and S-alkyl derivatives of triazinone, synthesized from thiadiazole compounds, have shown significant anticancer activities in vitro, pointing towards their utility in developing new anticancer agents (H. Saad & A. Moustafa, 2011). Furthermore, the synthesis of formazans from Mannich base of thiadiazole derivatives as antimicrobial agents emphasizes the role of thiadiazole compounds in generating new antimicrobial drugs (P. Sah et al., 2014).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
2-amino-3-(1,2,4-thiadiazol-5-yl)propanoic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3O2S.ClH/c6-3(5(9)10)1-4-7-2-8-11-4;/h2-3H,1,6H2,(H,9,10);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLFBJJZXKYSXPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NSC(=N1)CC(C(=O)O)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8ClN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![3-[1-(5-phenyl-1,2-oxazole-3-carbonyl)piperidin-4-yl]-1,3-oxazolidine-2,4-dione](/img/structure/B2707245.png)
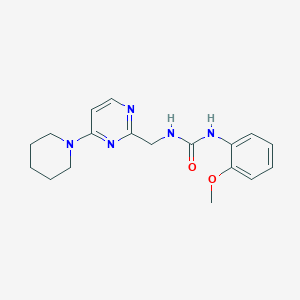


![2-[4-(Methoxymethyl)oxan-4-yl]ethan-1-amine hydrochloride](/img/structure/B2707253.png)


![(1S,9R,12S)-12-(4-butoxybenzoyl)-6-methoxy-9-methyl-8-oxa-10-azatricyclo[7.3.1.0^{2,7}]trideca-2,4,6-trien-11-one](/img/structure/B2707257.png)
![(E)-methyl 2-(3-iodobenzylidene)-5-methyl-1-oxo-1,2,5,11-tetrahydro-5,11-methanobenzo[g]thiazolo[2,3-d][1,3,5]oxadiazocine-13-carboxylate](/img/structure/B2707258.png)
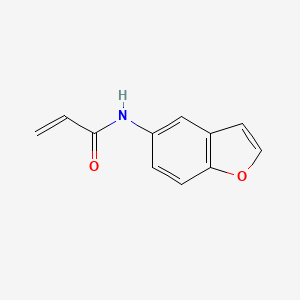
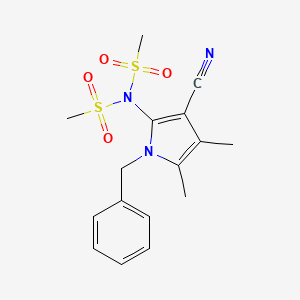
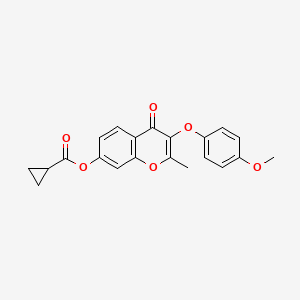
![1-[4-(3-Chlorophenyl)piperazin-1-yl]-2-methylpropan-1-one](/img/structure/B2707265.png)
